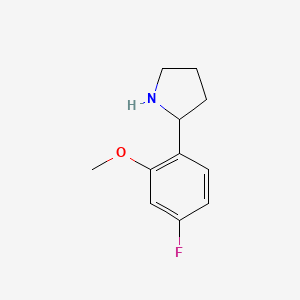

2-(4-Fluoro-2-methoxyphenyl)pyrrolidine

Beschreibung

BenchChem offers high-quality 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H14FNO |

|---|---|

Molekulargewicht |

195.23 g/mol |

IUPAC-Name |

2-(4-fluoro-2-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FNO/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |

InChI-Schlüssel |

YXMLKVIGTOOQNA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)F)C2CCCN2 |

Herkunft des Produkts |

United States |

Navigating the Void: The Uncharacterized In Vitro Receptor Binding Profile of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine

A comprehensive search of publicly available scientific literature and databases reveals a significant information gap regarding the in vitro receptor binding profile of the specific compound, 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine. Despite the prevalence of both the pyrrolidine core and fluorinated phenyl moieties in medicinally active compounds, this particular combination appears to be an uncharacterized entity in the public domain. This technical guide, therefore, serves not as a summary of existing data, but as a roadmap for the hypothetical characterization of this novel chemical entity, outlining the logical progression of experiments and the scientific rationale that would underpin such an investigation.

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.[2] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity.[3] The 2-methoxyphenyl group is also a common feature in pharmacologically active molecules. However, the specific combination in 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine has not been the subject of published in vitro pharmacological studies.

Section 1: Hypothetical Target Identification and Primary Screening Strategy

Given the structural motifs present in 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine, a logical first step would be to conduct a broad primary screening against a panel of receptors and transporters commonly associated with the pyrrolidine and fluorophenyl scaffolds.

Rationale for Target Selection:

-

Monoamine Transporters (DAT, NET, SERT): The pyrrolidine moiety is a well-known pharmacophore for inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. For example, the pyrovalerone class of stimulants features a similar scaffold.[4]

-

GABA Transporters (GATs): Derivatives of pyrrolidine-2-acetic acid have been explored as GABA uptake inhibitors.[5]

-

Sigma Receptors (σ1 and σ2): Many centrally active compounds with aromatic and amine features exhibit affinity for sigma receptors.

-

Adrenergic and Dopaminergic Receptors: The phenethylamine-like substructure suggests potential interactions with adrenergic and dopamine receptor subtypes.

A primary radioligand binding screen against a broad panel of these targets would be the most efficient initial approach to identify potential high-affinity interactions. This process involves incubating the test compound with cell membranes expressing the receptor of interest and a radiolabeled ligand with known affinity.

Section 2: Quantitative In Vitro Binding Affinity Determination

Should the primary screen reveal significant binding to one or more targets, the next crucial step is to quantify the binding affinity. This is typically achieved through competitive radioligand binding assays to determine the inhibition constant (Kᵢ).

Experimental Protocol: Radioligand Competition Binding Assay

-

Preparation of Cell Membranes: Obtain or prepare cell membranes from cell lines recombinantly expressing the target receptor (e.g., CHO-K1 cells for human DAT).

-

Assay Buffer: Prepare an appropriate assay buffer specific to the target receptor.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound (2-(4-Fluoro-2-methoxyphenyl)pyrrolidine).

-

Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[6]

Data Presentation: Hypothetical Binding Affinity Profile

The results of these experiments would be best summarized in a table for clear comparison of binding affinities across multiple targets.

| Receptor/Transporter | Radioligand | Kᵢ (nM) of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine |

| hDAT | [³H]WIN 35,428 | To be determined |

| hNET | [³H]Nisoxetine | To be determined |

| hSERT | [³H]Citalopram | To be determined |

| hσ₁ | -Pentazocine | To be determined |

| hσ₂ | [³H]DTG | To be determined |

| hα₁ₐ-Adrenergic | [³H]Prazosin | To be determined |

| hD₂ Dopamine | [³H]Spiperone | To be determined |

Section 3: Functional Characterization: Moving from Binding to Activity

Demonstrating that a compound binds to a receptor is only the first step; understanding the functional consequence of that binding is paramount. Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: Functional Assay (e.g., Neurotransmitter Uptake Assay)

If 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine shows significant binding to a monoamine transporter, a neurotransmitter uptake assay would be the logical next step.

-

Cell Culture: Culture cells expressing the transporter of interest (e.g., HEK293 cells stably expressing hDAT).

-

Assay Initiation: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound.

-

Substrate Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake reaction.

-

Incubation: Incubate for a short period at a controlled temperature to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Visualization of Experimental Workflow

Caption: Workflow for in vitro characterization.

Section 4: Future Directions and Conclusion

The in vitro receptor binding profile of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine remains to be elucidated. The experimental roadmap outlined in this guide provides a scientifically rigorous framework for its characterization. Such studies are essential in the early stages of drug discovery to identify potential therapeutic applications and to understand the molecular mechanisms of action of novel chemical entities.[7] The synthesis and subsequent pharmacological evaluation of this compound would be a valuable contribution to the field of medicinal chemistry.

References

- Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. (2024). Vertex AI Search.

- Synthesis of substituted pyrrolidines. (2017). Diva-Portal.org.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str

- In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integr

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Table 4 . Binding affinity expressed as K i (nM) and antagonist potency...

- Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. PMC.

- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- compound 17b [PMID: 19639995] [Ligand Id: 14146] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.

- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.

- Discovery of ( R )-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-Hydroxypiperidin-1-yl)methanone (ML337), An mGlu 3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) | Request PDF.

- Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. (2015).

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC.

- Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. (2000). PubMed.

- Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.

- Clinical perspective on antipsychotic receptor binding affinities. (2021). SciELO.

- Machine-learning Repurposing of DrugBank Compounds for Opioid Use Disorder. arXiv.

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017).

- Ramatroban-Based Analogues Containing Fluorine Group as Potential 18 F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. (2021). MDPI.

- Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors. ChEMBL.

- Document is current. Crossref.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI.

- 4-Fluoro-2,4-methanoproline. (2009). PubMed.

- 4Hydroxy5-(4-methoxyphenyl)pyrrolidin-2-one | Request PDF.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Document: Synthesis and biological evaluation of 4-fluoroproline and 4-fluoropyrrolidine-2-acetic acid derivatives as new GABA uptake inhibitors. (CH... - ChEMBL [ebi.ac.uk]

- 6. scielo.br [scielo.br]

- 7. chem-space.com [chem-space.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine in Neurological Models

Disclaimer: As of the date of this document, there is a notable absence of publicly available, peer-reviewed literature specifically detailing the mechanism of action for 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine. This guide has been constructed by a Senior Application Scientist to provide a foundational, hypothesis-driven framework for researchers. The subsequent content leverages established principles of medicinal chemistry and neuropharmacology, drawing parallels from structurally analogous pyrrolidine-based compounds to postulate a likely mechanism of action and to propose a rigorous, self-validating experimental workflow for its elucidation.

Introduction: The Pyrrolidine Scaffold as a Privileged Motif in CNS Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in the architecture of numerous neurologically active agents.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional arrangement of substituents that facilitates precise interactions with complex biological targets within the central nervous system (CNS).[2] The non-planar, "puckered" conformation of the pyrrolidine ring allows for the exploration of pharmacophore space in a way that rigid, aromatic systems cannot.[2]

This guide focuses on the compound 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine . Its structure combines the foundational pyrrolidine core with a substituted phenyl ring, featuring two key functional groups: a fluoro group at the 4-position and a methoxy group at the 2-position. These substitutions are critical, as they are known to significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, blood-brain barrier permeability, and target-binding affinity.[3]

Given the structural precedents set by numerous other 2-substituted pyrrolidine analogs, this document will explore the most probable mechanism of action for this compound: inhibition of monoamine transporters , with a potential secondary role in neuroprotection and anti-inflammation .

Postulated Core Mechanism: Monoamine Reuptake Inhibition

A significant number of pyrrolidine-containing compounds function as potent inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[4][5] Compounds like Desoxypipradrol (2-diphenylmethylpiperidine) and its pyrrolidine analog, 2-diphenylmethylpyrrolidine, are well-documented norepinephrine-dopamine reuptake inhibitors (NDRIs).[6][7]

The general structure of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine is consistent with this class of compounds. The pyrrolidine nitrogen provides a crucial basic center for interaction with the transporter, while the substituted phenyl ring engages in hydrophobic and electronic interactions within the binding pocket.

Causality of Phenyl Ring Substitutions

-

4-Fluoro Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its electron-withdrawing nature can alter the electronic properties of the phenyl ring, potentially influencing binding affinity and selectivity for specific monoamine transporters.[3]

-

2-Methoxy Substitution: A methoxy group at the ortho position can impose a conformational constraint on the molecule, influencing how the phenyl ring is oriented relative to the pyrrolidine ring. This can have a profound impact on stereoselectivity and target engagement.

Based on these features, we hypothesize that 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine functions primarily as a dopamine and/or norepinephrine reuptake inhibitor.

Potential Secondary Mechanisms: Neuroprotection and Anti-inflammation

Beyond direct neurotransmitter modulation, some pyrrolidine derivatives have demonstrated significant neuroprotective and anti-inflammatory effects.[8] For instance, Pyrrolidine Dithiocarbamate (PDTC) is a known inhibitor of the NF-κB signaling pathway, a critical regulator of the inflammatory response in the brain.[9] Chronic neuroinflammation and oxidative stress are key pathological features in many neurodegenerative and psychiatric disorders.[8][10] It is plausible that 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine could exert similar effects, contributing to its overall neurological profile.

Proposed Experimental Workflow for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a multi-tiered experimental approach is required, progressing from initial in vitro screening to in vivo functional validation. This workflow is designed to be self-validating, where the results of each stage inform the design of the next.

Caption: Proposed experimental workflow for mechanistic validation.

Phase 1: In Vitro Target Identification

The initial phase focuses on identifying and quantifying the interaction of the compound with its primary molecular targets in controlled, isolated systems.[11]

-

Objective: To determine the binding affinity (Kᵢ) of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine for human DAT, NET, and SERT.

-

Causality: This is the foundational experiment to directly test the primary hypothesis. It establishes whether the compound physically interacts with the target transporters and with what potency. High affinity (low Kᵢ value) is a prerequisite for a potent reuptake inhibitor.

-

Methodology:

-

Source: Use cell membranes from HEK293 cells stably expressing the recombinant human DAT, NET, or SERT.

-

Radioligands:

-

For DAT: [³H]WIN 35,428

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram

-

-

Procedure: a. Incubate a fixed concentration of cell membranes and radioligand with a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM). b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand via rapid filtration through glass fiber filters. d. Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate IC₅₀ values (concentration of compound that inhibits 50% of specific binding) and convert to Kᵢ values using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional inhibition (IC₅₀) of dopamine, norepinephrine, and serotonin uptake by the compound.

-

Causality: While binding assays confirm interaction, they do not confirm functional antagonism. This assay directly measures the compound's ability to block the transporter's primary function, providing crucial evidence for a reuptake inhibition mechanism.

-

Methodology:

-

Source: Prepare synaptosomes (resealed nerve terminals) from specific rat brain regions (striatum for DAT, cortex/hippocampus for NET and SERT).

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Procedure: a. Pre-incubate synaptosomes with various concentrations of the test compound. b. Initiate uptake by adding the radiolabeled neurotransmitter. c. Incubate for a short period at 37°C to allow for uptake. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Quantify the amount of neurotransmitter taken up by the synaptosomes via scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of uptake for each neurotransmitter.

-

| Compound Class | Target | Typical Binding Affinity (Kᵢ, nM) | Typical Uptake Inhibition (IC₅₀, nM) |

| Dopamine Reuptake Inhibitor (DRI) | DAT | < 100 | < 150 |

| Norepinephrine Reuptake Inhibitor (NRI) | NET | < 50 | < 100 |

| Dopamine-Norepinephrine Reuptake Inhibitor (DNRI) | DAT/NET | < 100 / < 50 | < 150 / < 100 |

| Hypothetical data ranges for a potent reuptake inhibitor based on literature for analogous compounds. |

-

Objective: To assess the compound's ability to protect neurons from ischemic damage and to suppress inflammatory responses in glial cells.

-

Causality: This protocol tests the secondary hypothesis. Positive results would indicate a multifaceted mechanism of action, which could be highly beneficial in neurological disorders where both neurotransmitter imbalance and inflammation are present.

-

Methodology:

-

Neuroprotection Model: a. Use primary cortical neuron cultures. b. Induce injury via oxygen-glucose deprivation and reperfusion (OGD-R), a well-established in vitro model of ischemic stroke.[12] c. Treat cultures with the test compound before, during, or after OGD-R. d. Assess cell viability using an MTT assay and quantify apoptosis using TUNEL staining.

-

Anti-Inflammation Model: a. Use primary microglia or BV-2 microglial cell line. b. Stimulate an inflammatory response with lipopolysaccharide (LPS). c. Co-treat with the test compound. d. Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture medium using ELISA.

-

Phase 2: In Vivo Functional Validation

This phase aims to confirm that the mechanisms identified in vitro translate to a functional effect in a complex, living system.[13]

-

Objective: To measure the effect of systemic administration of the compound on extracellular levels of dopamine and norepinephrine in the brains of freely moving rats.

-

Causality: This is the critical in vivo validation of the reuptake inhibition mechanism. An effective reuptake inhibitor will cause a significant, dose-dependent increase in the extracellular concentration of the relevant neurotransmitter(s) in the target brain region.

-

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgery: Stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens or prefrontal cortex.

-

Procedure: a. After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). b. Collect baseline dialysate samples. c. Administer the test compound (e.g., via intraperitoneal injection) and continue collecting samples. d. Analyze samples for dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express post-injection neurotransmitter levels as a percentage of the stable baseline.

-

Caption: Postulated monoamine reuptake inhibition pathway.

-

Objective: To determine if the neurochemical changes observed translate into therapeutically relevant behavioral or neuroprotective outcomes.

-

Causality: These experiments provide the ultimate validation of the compound's potential utility. The choice of model must be logically linked to the in vitro and microdialysis data. For example, if the compound is a potent DNRI, it would be hypothesized to have antidepressant-like or pro-cognitive effects. If it shows neuroprotective properties in vitro, its efficacy should be tested in an in vivo model of neuronal injury.

-

Methodologies:

-

For Antidepressant/Anxiolytic Effects (if NRI/SRI activity is found):

-

Forced Swim Test: Measures behavioral despair. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Elevated Plus Maze: Measures anxiety-like behavior. An increase in time spent in the open arms suggests anxiolytic properties.

-

-

For Pro-Cognitive Effects (if DRI/NRI activity is found):

-

Novel Object Recognition Test: Assesses learning and memory. Preference for a novel object over a familiar one indicates intact memory.

-

-

For Neuroprotective Effects (if active in Protocol 3):

-

Middle Cerebral Artery Occlusion (MCAO) Model: A widely used rodent model of focal ischemic stroke.[14]

-

Administer the compound before or after the ischemic insult.

-

Assess outcomes by measuring infarct volume (TTC staining) and neurological deficit scores 24-72 hours post-MCAO.

-

-

Conclusion and Future Directions

This guide outlines a hypothesis-driven approach to characterizing the mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine. Based on its structural similarity to known CNS-active agents, it is strongly postulated to function as a monoamine reuptake inhibitor, likely with a preference for the dopamine and/or norepinephrine transporters. Furthermore, a secondary neuroprotective or anti-inflammatory role remains a distinct possibility.

The proposed experimental workflow provides a rigorous, multi-stage pathway for validating these hypotheses. Successful progression through this workflow would not only elucidate the compound's core mechanism but also establish a strong foundation for its further development as a potential therapeutic agent for neurological or psychiatric disorders. Subsequent steps would involve comprehensive pharmacokinetic profiling, ADME-Tox studies, and evaluation in more complex disease-specific animal models.

References

- BenchChem. (2025).

- ResearchGate. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- PMC. (n.d.).

- PMC. (n.d.). Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia. PMC.

- Crown Bioscience. (2024). On In Vivo vs. In Vitro Models. Crown Bioscience.

- Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide.

- PMC. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC.

- PubMed. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed.

- PMC. (n.d.). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)

- ResearchGate. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.

- Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine. Wikipedia.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- PMC. (n.d.). Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PMC.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Beyond Pesticides. (n.d.). Pesticide-Induced Diseases: Brain and Nervous System Disorders. Beyond Pesticides.

- PubMed. (2018). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. PubMed.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. phenovista.com [phenovista.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. blog.biobide.com [blog.biobide.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Predictive and Methodological Guide to the Pharmacokinetics of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine

A Senior Application Scientist's Perspective on Preclinical Characterization

Disclaimer: As of March 2026, there is no publicly available literature detailing the specific pharmacokinetics and metabolism of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine. This guide, therefore, provides a predictive analysis based on established principles of drug metabolism and data from structurally related compounds. It further serves as a methodological whitepaper for researchers and drug development professionals embarking on the characterization of this and other novel chemical entities.

Introduction

2-(4-Fluoro-2-methoxyphenyl)pyrrolidine is a novel chemical entity with potential applications in pharmaceutical development, particularly in the realm of neuroscience, owing to its structural motifs.[1] The incorporation of a fluorinated aromatic ring and a pyrrolidine moiety suggests a modulation of its metabolic stability and bioavailability.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is paramount for any future preclinical and clinical development. This guide will outline the predicted metabolic fate of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine and provide a comprehensive overview of the experimental workflows required for its definitive characterization.

Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is largely determined by its chemical structure. Based on the metabolism of analogous compounds containing pyrrolidine, fluorophenyl, and methoxyphenyl groups, we can predict several key metabolic transformations for 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine.[5][6][7] The primary sites for metabolism are anticipated to be the pyrrolidine ring and the methoxy group, with the fluorophenyl group generally being more resistant to metabolism.[2]

The principal metabolic reactions are likely to be mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the metabolism of over 90% of clinically used drugs.[8][9] Specifically, isoforms such as CYP3A4 and CYP2D6 are frequently implicated in the metabolism of compounds with similar structural features.[6][8][10]

Predicted Phase I Metabolic Pathways may include:

-

Hydroxylation of the Pyrrolidine Ring: This is a common metabolic pathway for pyrrolidine-containing compounds, leading to the formation of more polar metabolites.[5][7]

-

Oxidation of the Pyrrolidine Ring: Further oxidation can lead to the formation of a corresponding pyrrolidone.[5]

-

O-Demethylation: The methoxy group is a prime target for O-demethylation, resulting in a phenolic metabolite. This reaction is frequently catalyzed by enzymes like CYP2D6 and CYP2C19.[5][10]

-

Hydroxylation of the Phenyl Ring: While the fluorine atom can block metabolism at the 4-position, hydroxylation may occur at other positions on the phenyl ring.

Predicted Phase II Metabolic Pathways may include:

-

Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid to further increase their water solubility and facilitate excretion.[5]

-

Sulfation: Phenolic metabolites can also be conjugated with sulfate.

Below is a proposed metabolic pathway for 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. metabolon.com [metabolon.com]

- 10. Identification of cytochrome P450 enzymes involved in the metabolism of 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP), a designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Fluoro-2-methoxyphenyl)pyrrolidine blood-brain barrier permeability

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine

Abstract

The development of therapeutics targeting the central nervous system (CNS) is critically dependent on the ability of molecules to cross the blood-brain barrier (BBB). This guide provides a comprehensive technical framework for evaluating the BBB permeability of the novel compound, 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, multi-faceted approach for its assessment, from theoretical predictions to detailed in vitro and in vivo experimental protocols. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing CNS therapeutics. The pyrrolidine ring is a significant heterocyclic scaffold found in numerous medicinal and biologically active compounds.[1][2] The inclusion of a fluorine atom in a drug candidate can enhance its interaction with target proteins, improve membrane penetration, and consequently, its overall pharmacological activity.[3][4]

Introduction: The Significance of Blood-Brain Barrier Permeability in CNS Drug Discovery

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5][6] This protective mechanism is essential for maintaining the brain's homeostasis but also poses a major challenge for the delivery of therapeutic agents to the brain.[5][7][8] Fewer than 5% of evaluated drugs successfully cross the BBB, leading to high costs and extended development timelines for CNS-targeted therapies.[8]

2-(4-Fluoro-2-methoxyphenyl)pyrrolidine is a novel compound with structural features that suggest potential for CNS activity. Its pyrrolidine core is a common motif in many successful CNS drugs.[2] The presence of a fluorinated phenyl group can enhance metabolic stability and lipophilicity, properties that are often correlated with improved BBB penetration.[3][9] Therefore, a thorough evaluation of its ability to cross the BBB is a critical step in its development as a potential CNS therapeutic.

This guide will provide a step-by-step approach to systematically evaluate the BBB permeability of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine, integrating theoretical considerations with practical, state-of-the-art experimental methodologies.

Theoretical Assessment: Predicting Blood-Brain Barrier Permeability

Before embarking on resource-intensive experimental studies, an initial in silico assessment of the physicochemical properties of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine can provide valuable insights into its potential to cross the BBB. Key properties influencing passive diffusion across the BBB include:

-

Lipophilicity: Generally, a moderate degree of lipophilicity (logP between 1 and 3) is favorable for BBB penetration.[5]

-

Molecular Weight: Small molecules, typically with a molecular weight under 400-500 Daltons, are more likely to cross the BBB.[5]

-

Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors generally correlates with better permeability.[5]

-

Polar Surface Area (PSA): A PSA of less than 90 Ų is often considered a good predictor of BBB penetration.

These parameters for 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine can be calculated using various computational tools and cheminformatics software.

Table 1: Predicted Physicochemical Properties of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine and their Implications for BBB Permeability

| Property | Predicted Value (Hypothetical) | Implication for BBB Permeability |

| Molecular Weight | ~195 g/mol | Favorable (<< 400-500 Da) |

| logP | ~2.5 | Favorable (within optimal range) |

| Hydrogen Bond Donors | 1 | Favorable (low number) |

| Hydrogen Bond Acceptors | 2 | Favorable (low number) |

| Polar Surface Area (PSA) | ~30 Ų | Favorable (< 90 Ų) |

In Vitro Assessment of BBB Permeability

In vitro models offer a high-throughput and cost-effective means to screen for BBB permeability and to investigate specific transport mechanisms.[10][11][12]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a non-cell-based method that models passive, transcellular diffusion.[11][13][14] It is a rapid and effective tool for initial screening.[11][14][15]

-

Preparation of the Artificial Membrane: A lipid solution (e.g., porcine brain lipid extract in an organic solvent) is coated onto a filter membrane of a 96-well donor plate.[15][16]

-

Compound Preparation: A solution of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine is prepared in a buffer at a relevant physiological pH (e.g., 7.4).[17]

-

Assay Setup: The donor plate containing the test compound is placed on top of an acceptor plate containing buffer.[18]

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).[17]

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[17]

-

Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated.

Data Interpretation:

-

High Permeability: Papp > 6 x 10⁻⁶ cm/s

-

Medium Permeability: Papp between 2 and 6 x 10⁻⁶ cm/s

-

Low Permeability: Papp < 2 x 10⁻⁶ cm/s

Caption: Workflow for the PAMPA-BBB Assay.

Cell-Based Assays: Caco-2 and MDR1-MDCK Models

Cell-based assays provide a more biologically relevant model by incorporating active transport and efflux mechanisms.[10][19]

-

Caco-2 Permeability Assay: While primarily a model of the intestinal barrier, Caco-2 cells express some BBB transporters and can provide an initial indication of a compound's potential for active transport and efflux.[20][21][22][23]

-

MDR1-MDCK Assay: This is a more specific model for BBB efflux. Madin-Darby canine kidney (MDCK) cells are transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.[24][25][26]

-

Cell Culture: MDR1-MDCK cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed.[24][27]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-endothelial electrical resistance (TEER).[24]

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.[22]

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.[22]

-

-

Quantification: Samples are collected from the receiver chambers at various time points and analyzed by LC-MS/MS.[24]

-

Data Analysis:

-

Papp values are calculated for both A-B and B-A directions.

-

The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B).[28]

-

Data Interpretation:

-

Efflux Ratio (ER) ≥ 2: Indicates that the compound is likely a substrate for P-gp and may be actively effluxed from the brain.[28]

-

Efflux Ratio (ER) < 2: Suggests that the compound is not a significant P-gp substrate.

Caption: Workflow for the Bidirectional MDR1-MDCK Assay.

In Vivo Assessment of BBB Permeability

In vivo studies in animal models are the gold standard for confirming BBB permeability and provide crucial data on the pharmacokinetic profile of a compound in a physiological setting.[29]

Brain Microdialysis

Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound, pharmacologically active concentration of a drug in the brain's interstitial fluid.[30][31][32]

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest in an anesthetized rodent.[30]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[30]

-

Drug Administration: 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine is administered systemically (e.g., intravenously or intraperitoneally).

-

Dialysate Collection: Dialysate samples are collected at regular intervals.[31]

-

Blood Sampling: Concurrent blood samples are collected to determine the plasma concentration of the drug.

-

Bioanalysis: The concentration of the compound in the dialysate and plasma samples is quantified by a sensitive bioanalytical method like LC-MS/MS.[33][34][35][36][37]

-

Data Analysis: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated.

Data Interpretation:

-

Kp,uu ≈ 1: Indicates that the drug freely crosses the BBB and is not subject to significant efflux.

-

Kp,uu > 1: Suggests active uptake into the brain.

-

Kp,uu < 1: Suggests poor penetration or active efflux from the brain.

Caption: Workflow for In Vivo Brain Microdialysis.

Summary and Conclusion

The evaluation of blood-brain barrier permeability is a cornerstone in the development of CNS-targeted therapeutics. This guide has outlined a comprehensive, tiered approach for assessing the BBB penetration of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine. By integrating in silico predictions with robust in vitro and in vivo experimental methodologies, researchers can gain a thorough understanding of the compound's potential to reach its target in the central nervous system. The data generated from these studies will be instrumental in making informed decisions regarding the continued development of this promising molecule.

References

- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).

- What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. (2025, September 26).

- BBB Assay Service - IRBM. (n.d.).

- What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21).

- Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC. (n.d.).

- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).

- Caco2 assay protocol. (n.d.).

- In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (n.d.).

- Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).

- Blood-Brain-Barrier Assay - Creative Bioarray. (n.d.).

- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2023, May 22).

- In Vitro Blood Brain Barrier Permeability Assessment - Visikol. (2024, April 8).

- A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. (n.d.).

- MDR1-MDCKII Permeability Assay - Enamine. (n.d.).

- In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed. (n.d.).

- Quantification of In Vitro Blood-Brain Barrier Permeability - PMC - NIH. (n.d.).

- MDCK Permeability - Creative Biolabs. (n.d.).

- Molecular determinants of blood–brain barrier permeation - PMC. (n.d.).

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.).

- MDCK-MDR1 Permeability Assay - Evotec. (n.d.).

- Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC. (n.d.).

- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).

- Investigating molecular features that influence blood − brain barrier permeability of compounds - Ovid. (n.d.).

- ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.).

- Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC. (2022, February 13).

- Caco-2 Permeability Assay - Enamine. (n.d.).

- In vivo measurement of blood-brain barrier permeability - PubMed. (2001, August 15).

- A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - ResearchGate. (n.d.).

- pampa-permeability-assay.pdf - Technology Networks. (n.d.).

- In Vivo Microdialysis for Brain Analysis | JoVE Journal. (2018, June 7).

- In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.).

- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023, December 1).

- Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (n.d.).

- Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.).

- A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed. (2019, April 15).

- Full article: LC/MS/MS in Drug Development: Targeting the Brain - Taylor & Francis. (2018, May 30).

- Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed. (2015, February 15).

- A Bioanalytical Liquid Chromatography Tandem Mass Spectrometry Approach for the Quantification of a Novel Antisense Oligonucleotide Designed for Parkinson's Disease: A Rat Brain Biodistribution Study - ACS Publications. (2025, February 4).

- 2-(4-Fluorophenyl)pyrrolidine - Chem-Impex. (n.d.).

- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - PMC. (n.d.).

- Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. (2024, November 12).

- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate. (2025, August 10).

- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).

- Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity - PubMed. (2018, December 7).

- Penetrating the Blood-Brain Barrier with New Peptide–Porphyrin Conjugates Having anti-HIV Activity - PMC. (n.d.).

- Brain contrasting ability of blood-brain-barrier-permeable nitroxyl contrast agents for magnetic resonance redox imaging - PubMed. (2016, September 15).

- Protecting Brain Health – The Blood-Brain Barrier - Everfront Biotech. (n.d.).

- The Blood-Brain Barrier: A Double-Edged Sword in Neurology - Biocytogen. (2024, September 17).

Sources

- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]

- 2. enamine.net [enamine.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. efbiotech.com [efbiotech.com]

- 8. biocytogen.com [biocytogen.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. paralab.es [paralab.es]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 19. irbm.com [irbm.com]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 23. enamine.net [enamine.net]

- 24. enamine.net [enamine.net]

- 25. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 29. researchgate.net [researchgate.net]

- 30. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 32. jove.com [jove.com]

- 33. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. tandfonline.com [tandfonline.com]

- 37. pubs.acs.org [pubs.acs.org]

A Technical Guide to Identifying Primary In Vivo Metabolites of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine

Executive Summary

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Metabolism, the biochemical transformation of drug molecules by living organisms, is a pivotal process that dictates a compound's efficacy, duration of action, and potential for toxicity. This guide provides a comprehensive, in-depth framework for the in vivo identification of primary metabolites of the novel chemical entity 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine.

This document is structured to provide not just a sequence of protocols, but the underlying scientific rationale for each experimental decision. We will proceed from the foundational principles of predictive metabolism, through the design and execution of a robust in vivo study, to the application of state-of-the-art bioanalytical techniques for metabolite detection and structural elucidation. The methodologies described herein are grounded in established regulatory expectations and industry best practices, ensuring a scientifically rigorous approach to metabolite safety testing (MIST).[1][2][3][4]

Foundational Principles: Predicting Metabolic Fate

Before initiating any resource-intensive in vivo studies, a critical first step is to predict the likely metabolic pathways of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine based on its chemical structure. This allows for a targeted and hypothesis-driven analytical approach.

-

Structural Assessment: The parent molecule contains several key functional groups prone to metabolic modification:

-

Methoxyphenyl Group: The methoxy group (-OCH₃) is a primary target for Phase I O-demethylation , a common reaction catalyzed by cytochrome P450 (CYP) enzymes, to yield a phenolic metabolite.[5][6] The aromatic ring itself is susceptible to hydroxylation , although the presence of the electron-withdrawing fluorine atom may decrease the electron density of the ring, potentially reducing its susceptibility to oxidative attack.[7]

-

Pyrrolidine Ring: This saturated heterocyclic amine is a known site for oxidative metabolism.[8][9] Common transformations include hydroxylation at various positions on the ring, leading to isomeric metabolites.[10] A further key pathway is oxidation at the carbon adjacent to the nitrogen, which can lead to the formation of a lactam (an amide within the ring).[5][11]

-

Phase II Conjugation: The primary metabolites formed during Phase I reactions, particularly the phenolic metabolite from O-demethylation and any hydroxylated species, are prime candidates for Phase II conjugation .[5][12] The most common conjugation reaction is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety, significantly increasing the metabolite's water solubility to facilitate excretion.[13][14]

-

Predicted Primary Metabolic Pathways

Based on the structural analysis, we can hypothesize the formation of several primary metabolites. This predictive map is crucial for guiding the data analysis phase.

// Node Definitions Parent [label="Parent Drug\n2-(4-Fluoro-2-methoxyphenyl)pyrrolidine", fillcolor="#FBBC05", fontcolor="#202124"]; M1 [label="M1: O-Demethylation\n(Phenolic Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2 [label="M2: Pyrrolidine Hydroxylation\n(Multiple Isomers Possible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M3 [label="M3: Pyrrolidine Oxidation\n(Lactam Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M4 [label="M4: M1-Glucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"]; M5 [label="M5: M2-Glucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Parent -> M1 [label="Phase I (CYP450)"]; Parent -> M2 [label="Phase I (CYP450)"]; Parent -> M3 [label="Phase I (CYP450)"]; M1 -> M4 [label="Phase II (UGT)"]; M2 -> M5 [label="Phase II (UGT)"]; }

Caption: Predicted primary Phase I and Phase II metabolic pathways.In Vivo Study Design: A Self-Validating Protocol

The goal of the in vivo study is to generate biological samples (plasma, urine, feces) containing metabolites at concentrations sufficient for detection and characterization. The design must be robust and include controls to ensure data integrity.

Animal Model Selection

-

Rationale: The Wistar or Sprague-Dawley rat is the standard rodent model for initial DMPK studies due to its well-characterized physiology, historical dataset availability, and practical considerations of size and handling. It is crucial, however, to eventually compare metabolic profiles across species, including a non-rodent species and human-derived in vitro systems, to identify any human-specific or disproportionate metabolites as recommended by FDA guidance.[1][15]

-

Protocol:

-

Acclimate male Sprague-Dawley rats (n=3 per group, plus a control group) for at least 7 days.

-

House animals in metabolic cages to allow for separate and complete collection of urine and feces.

-

Provide food and water ad libitum.

-

Dosing and Sample Collection

-

Rationale: The dose and route should be selected to maximize systemic exposure without inducing significant toxicity, ensuring that the metabolic pathways are not saturated or altered by adverse effects. A cassette-based approach (dosing multiple compounds) is not recommended for initial metabolite discovery. Serial blood sampling provides a pharmacokinetic profile, while urine and feces collection over 24-48 hours captures excretory metabolites.

-

Protocol:

-

Administer a single dose of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine (e.g., 10 mg/kg) via oral gavage (PO) to the test group. The control group (n=3) receives the vehicle only.

-

Collect blood samples (approx. 100 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

-

Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Store all plasma, urine, and feces samples at -80°C until analysis to ensure metabolite stability.

-

Bioanalytical Workflow: From Sample to Structure

The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS).[12][16][17][18] This technique provides the sensitivity to detect low-level metabolites and the specificity to elucidate their structures.[19]

// Node Definitions A [label="In Vivo Sample Collection\n(Plasma, Urine, Feces)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sample Preparation\n(Protein Precipitation / SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="UPLC Separation\n(Reversed-Phase C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="HR-MS Full Scan\n(Detect Parent & Putative Metabolites)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Data-Dependent MS/MS\n(Acquire Fragmentation Spectra)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Data Processing & Mining\n(Metabolite Prediction Software)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Structural Elucidation\n(Interpret MS/MS Fragments)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Report", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions A -> B; B -> C; C -> D; D -> E [label="Triggered Acquisition"]; E -> F; D -> F; F -> G; G -> H; }

Caption: High-level overview of the bioanalytical workflow.Sample Preparation Protocol

-

Rationale: The goal is to remove endogenous matrix components (proteins, salts, lipids) that can interfere with analysis, a phenomenon known as the matrix effect.[18] Protein precipitation is a rapid and effective method for plasma, while urine often requires a "dilute-and-shoot" approach or solid-phase extraction (SPE) for concentration.

-

Protocol (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis Protocol

-

Rationale: The liquid chromatography step separates the parent drug from its metabolites and endogenous compounds prior to entering the mass spectrometer.[20] The mass spectrometer then serves as a highly sensitive and specific detector. A data-dependent acquisition (DDA) strategy is employed, where the instrument performs a full scan to detect all ions, and then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.[19][21]

-

Protocol (Illustrative):

-

LC System: UPLC system (e.g., Waters ACQUITY).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Mass Spectrometer: High-resolution Q-TOF or Orbitrap instrument.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Data-Dependent Acquisition (DDA).

-

Full Scan (MS1): Mass range 100-1000 m/z.

-

MS/MS Scan (MS2): Trigger fragmentation for the top 5 most intense ions from the MS1 scan.

-

-

Data Interpretation and Structural Elucidation

This is the most knowledge-intensive part of the process, combining automated data mining with expert interpretation.

-

Metabolite Mining: Use specialized software (e.g., UNIFI, Compound Discoverer) to compare chromatograms from dosed samples against control samples.[22][23] The software searches for masses corresponding to the parent drug plus the mass shifts of predicted biotransformations (see Table 1).

-

Fragmentation Analysis: The key to structural elucidation is interpreting the MS/MS fragmentation patterns.

-

O-Demethylation (M1): A loss of 14 Da (-CH₂) from the parent's molecular ion. The fragmentation pattern of the resulting phenol will differ significantly from the parent.

-

Hydroxylation (M2): An addition of 16 Da (+O). The location of the hydroxyl group on the pyrrolidine ring can often be inferred by comparing its fragmentation pattern to the parent drug. Common losses include water (18 Da).

-

Glucuronidation (M4, M5): An addition of 176 Da. A characteristic neutral loss of 176 Da in the MS/MS spectrum is a definitive marker for a glucuronide conjugate.

-

Table 1: Predicted Metabolites and Mass Shifts

| Metabolite ID | Proposed Biotransformation | Mass Change (Da) | Expected m/z [M+H]⁺ | Key MS/MS Fragment/Loss |

| Parent | - | +0 | 196.1136 | - |

| M1 | O-Demethylation | -14.0157 | 182.0979 | Loss of CH₂ |

| M2 | Hydroxylation | +15.9949 | 212.1085 | Loss of H₂O (-18 Da) |

| M3 | Lactam Formation | +13.9793 | 210.0930 | Unique ring fragments |

| M4 | M1 + Glucuronidation | +162.0528 | 358.1507 | Neutral Loss of 176 Da |

| M5 | M2 + Glucuronidation | +178.0477 | 388.1613 | Neutral Loss of 176 Da |

| Note: Exact masses calculated for C₁₁H₁₄FNO (Parent). |

Conclusion and Next Steps

This guide outlines a robust, scientifically-grounded strategy for the in vivo identification of the primary metabolites of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine. By combining predictive analysis with a rigorous experimental and bioanalytical workflow, researchers can confidently identify and structurally characterize key metabolic products.

The identification of these metabolites is a critical milestone. Subsequent steps in the drug development process will involve quantifying the exposure of major metabolites (those constituting >10% of total drug-related material) in both animal and human circulation to fulfill MIST (Metabolite in Safety Testing) regulatory requirements.[4][15] If a major human metabolite is found to be absent or present at disproportionately low levels in the toxicology species, further safety testing on the synthesized metabolite may be required.[1]

References

-

Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL: [Link]

-

Title: Guidance for Industry on Safety Testing of Drug Metabolites; Availability Source: Regulations.gov URL: [Link]

-

Title: Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability Source: Regulations.gov URL: [Link]

-

Title: Interpretation and Considerations on the Safety Evaluation of Human Drug Metabolites Source: American Association of Pharmaceutical Scientists URL: [Link]

-

Title: Metabolite in safety testing (MIST) Source: Bioanalysis Zone URL: [Link]

-

Title: In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining Source: PubMed URL: [Link]

-

Title: Analytical strategies for identifying drug metabolites Source: PubMed URL: [Link]

-

Title: Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans Source: ResearchGate URL: [Link]

-

Title: Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications Source: ALWSCI URL: [Link]

-

Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: IntechOpen URL: [Link]

-

Title: Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: A schematic for identification of drug metabolites in vivo using a metabolomic approach Source: ResearchGate URL: [Link]

-

Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna Source: NSF Public Access Repository URL: [Link]

-

Title: Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting Source: Waters Corporation URL: [Link]

-

Title: How Does LC-MS Identify Proteins and Metabolites? Source: Patsnap Synapse URL: [Link]

-

Title: LC-MS-BASED METABOLOMICS IN DRUG METABOLISM Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human Source: ResearchGate URL: [Link]

-

Title: Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users Source: ResearchGate URL: [Link]

-

Title: In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry Source: ResearchGate URL: [Link]

-

Title: Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations Source: PubMed URL: [Link]

-

Title: Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users Source: PubMed URL: [Link]

-

Title: Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users Source: Semantic Scholar URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. regulations.gov [regulations.gov]

- 3. Federal Register :: Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical synthesis, characterisation and in vitro and in vivo metabolism of the synthetic opioid MT-45 and its newly identified fluorinated analogue 2F-MT-45 with metabolite confirmation in urine samples from known drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 19. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. waters.com [waters.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Predictive Toxicology Profile of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine: A Structural Alert and Mitigation Guide

Executive Summary

2-(4-Fluoro-2-methoxyphenyl)pyrrolidine (CAS: 1270541-33-7) is a highly functionalized chemical building block characterized by a secondary basic amine (pyrrolidine) and a di-substituted halogenated arene. While these moieties are privileged pharmacophores in medicinal chemistry, they carry specific, predictable toxicological liabilities. As a Senior Application Scientist, it is critical to recognize that safety profiling cannot be an afterthought; it must be engineered into the lead optimization process. This whitepaper deconstructs the structural alerts inherent to this compound, explains the mechanistic causality behind its potential toxicity, and provides self-validating experimental protocols to empirically assess its safety profile.

Structural Deconstruction & Mechanistic Toxicology

To accurately predict the toxicity profile of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine, we must isolate its structural components and analyze their independent and synergistic biological interactions.

The Pyrrolidine Core: Basicity, hERG, and Lysosomotropism

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle. As a secondary amine, it typically exhibits a pKa between 9.0 and 10.0, meaning it exists predominantly in a protonated (cationic) state at physiological pH (7.4)[1]. This basicity drives two primary toxicological pathways:

-

Cardiotoxicity via hERG Inhibition: The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is crucial for cardiac action potential repolarization. The protonated nitrogen of the pyrrolidine ring can enter the inner cavity of the hERG channel and engage in high-affinity cation-π interactions with aromatic residues (specifically Tyr652 and Phe656). This interaction blocks the potassium current, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes)[2].

-

Lysosomotropism and Phospholipidosis: Weakly basic, lipophilic amines can diffuse freely across the plasma membrane in their neutral state. However, upon entering the highly acidic environment of the lysosome (pH ~4.5), the pyrrolidine nitrogen becomes protonated. As a charged species, it can no longer diffuse back across the lysosomal membrane, leading to massive intracellular accumulation via "ion trapping"[3]. This lysosomotropic behavior can inhibit lysosomal phospholipases, causing an accumulation of undigested lipids and resulting in drug-induced phospholipidosis (DIPL) and subsequent cytotoxicity.

The 4-Fluoro-2-methoxyphenyl Moiety: Metabolic Routing

The substitution pattern on the phenyl ring dictates the compound's metabolic fate and potential for idiosyncratic toxicity.

-

Metabolic Stability via Fluorination: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Placing a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric strategy designed to block cytochrome P450 (CYP450)-mediated aromatic oxidation, thereby significantly enhancing the compound's metabolic half-life and preventing the formation of para-phenolic metabolites[4],[5].

-

Toxification via O-Demethylation: Despite the stabilizing effect of the fluorine atom, the ortho-methoxy group represents a critical metabolic "soft spot." CYP450 enzymes (particularly CYP2D6 and CYP3A4) can catalyze the O-demethylation of this group, unmasking a phenolic hydroxyl. This newly formed phenol can undergo further oxidation to generate highly reactive, electrophilic ortho-quinone or quinone-imine intermediates. If not neutralized, these electrophiles will covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), triggering oxidative stress and hepatotoxicity.

Visualizing the Toxicity Pathways

The following diagram maps the divergent toxicological pathways driven by the distinct structural features of the compound.

Mechanistic toxicity pathways of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine.

Quantitative Safety Data Projections

Based on matched molecular pair analysis and the physicochemical properties of the scaffold, the following table summarizes the predictive safety metrics. These values serve as the baseline hypothesis that the empirical protocols will test.

| Toxicity Parameter | Predicted Value / Risk Level | Mechanistic Rationale | Recommended Assay |

| hERG Inhibition (IC₅₀) | High Risk (< 5 μM) | High basicity (pKa > 9) drives cation-π binding in the Kv11.1 channel cavity. | Automated Patch-Clamp |

| Lysosomotropism | Moderate to High Risk | ClogP ~2.5 and pKa ~9.5 create ideal conditions for lysosomal ion trapping. | LysoTracker Red Assay / DIPL |

| Metabolic Clearance | Low to Moderate | Para-fluorine blocks primary oxidation; clearance is restricted to slower O-demethylation. | Human Liver Microsomes (HLM) |

| Reactive Metabolites | Moderate Risk | O-demethylation yields a phenol capable of quinone formation. | GSH Trapping (LC-MS/MS) |

| Ames Mutagenicity | Low Risk | Absence of structural alerts for direct DNA intercalation or alkylation. | Ames Test (OECD 471) |

Self-Validating Experimental Protocols

To transition from predictive toxicology to empirical validation, the following protocols must be executed. Crucially, these are designed as self-validating systems: an assay is only considered valid if its internal control mechanisms behave exactly as predicted, ensuring absolute trustworthiness of the generated data.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality: To accurately measure hERG block, we must force the channel into an open/inactivated state where the inner cavity is exposed to the protonated pyrrolidine, and then measure the tail current during repolarization.

Step-by-Step Methodology:

-

Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the Kv11.1 (hERG) channel. Harvest and suspend in extracellular buffer (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

-

Compound Preparation: Prepare 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine in a 6-point serial dilution (0.1 μM to 30 μM) in extracellular buffer (final DMSO < 0.1%).

-

Electrophysiology Recording:

-

Establish whole-cell configuration using an automated patch-clamp platform (e.g., QPatch).

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (this opens and inactivates the channel, allowing the drug to bind).

-

Step the voltage to -50 mV for 2 seconds to elicit the outward tail current (this recovers channels from inactivation into the open state, revealing the extent of the block).

-

-

System Validation (Critical): Run Amiodarone (3 μM) in parallel. The assay is only validated if Amiodarone produces a >70% reduction in tail current amplitude[2].

-

Data Analysis: Calculate the fractional block of the tail current at each concentration and fit to a Hill equation to derive the IC₅₀.

Protocol B: Electrophilic Metabolite Trapping (GSH Adduction)

Causality: Because the ortho-methoxy group can be cleaved to form a reactive quinone, we must use Glutathione (GSH) as a highly nucleophilic surrogate to "trap" these transient, toxic intermediates before they degrade, allowing for their detection via mass spectrometry.

Step-by-Step Methodology:

-

Incubation Matrix Setup: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs, 1.0 mg/mL final protein concentration), 5 mM GSH, and 10 μM of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Kinetic Sampling & Quenching: Incubate at 37°C. At 0 and 60 minutes, extract 100 μL aliquots and immediately quench the reaction by adding 200 μL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

-

System Validation (Critical): Run Diclofenac (10 μM) in a parallel incubation. Diclofenac reliably forms reactive quinone imines that yield distinct GSH adducts. The absence of Diclofenac-GSH adducts invalidates the microsomal activity and the assay must be repeated.

-